tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate: is an intriguing compound with a complex structure. It contains a tert-butyl ester, a chiral pyrrolidine ring, and a brominated naphthalimidazole moiety. Such structural diversity suggests potential for a wide range of chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through multi-step organic synthesis. Starting from a naphtho[1,2-d]imidazole derivative, the bromination step would typically involve the addition of a brominating agent like N-bromosuccinimide in the presence of light or a radical initiator. The pyrrolidine ring can be introduced using a chiral amine under catalytic conditions to ensure enantioselectivity. The tert-butyl ester is typically added through an esterification reaction using tert-butyl alcohol and a suitable coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, the synthetic route would involve streamlined, scalable processes. The bromination could be achieved using a continuous-flow reactor to ensure safety and efficiency. The esterification and chiral amine addition steps would be optimized for high yield and purity, likely involving automated systems to manage reagent addition and reaction monitoring.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation at the pyrrolidine or imidazole rings.
Reduction: : The bromine atom can be reduced, though this might require specific conditions to avoid affecting the rest of the molecule.
Substitution: : The bromine atom in the naphthalimidazole ring is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like PCC (Pyridinium chlorochromate) or manganese dioxide.
Reduction: : Hydrogenation using a catalyst such as palladium on carbon.
Substitution: : Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidative reactions could lead to various hydroxylated products, while substitution reactions would yield a variety of functionalized derivatives depending on the nucleophile used.
科学的研究の応用
The unique structure of this compound makes it useful in several fields:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : Potential as a probe molecule for studying enzyme interactions due to its brominated naphthalimidazole moiety.
Medicine: : May serve as a lead compound for developing new pharmaceuticals, particularly if it shows bioactivity in preliminary screens.
Industry: : Possible applications in materials science, particularly in the development of new polymers or catalysts.
作用機序
This compound's mechanism of action would depend on its specific application. If used in a biological context, it might interact with proteins or nucleic acids via its imidazole ring, which is known for its ability to bind to metal ions and participate in hydrogen bonding. Molecular targets could include enzymes where it could act as an inhibitor or activator, depending on the context.
類似化合物との比較
Comparing tert-butyl (2S,5S)-2-(7-bromo-1H-naphtho[1,2-d]imidazol-2-yl)-5-methylpyrrolidine-1-carboxylate with other similar compounds reveals its unique features:
Similar Compounds: : Other brominated naphthalimidazole derivatives, such as those without the chiral pyrrolidine ring, may show different chemical reactivity and biological activity.
Uniqueness: : The combination of brominated naphthalimidazole with a chiral pyrrolidine ring and a tert-butyl ester makes this compound particularly unique, likely affecting its solubility, reactivity, and interaction with biological targets.
特性
IUPAC Name |
tert-butyl (2S,5S)-2-(7-bromo-3H-benzo[e]benzimidazol-2-yl)-5-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c1-12-5-10-17(25(12)20(26)27-21(2,3)4)19-23-16-9-6-13-11-14(22)7-8-15(13)18(16)24-19/h6-9,11-12,17H,5,10H2,1-4H3,(H,23,24)/t12-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECPSXOVOBIJSW-SJCJKPOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C2=NC3=C(N2)C=CC4=C3C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。